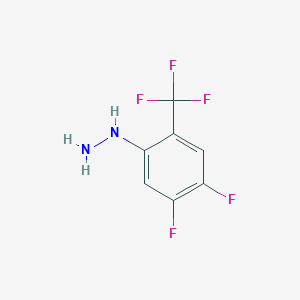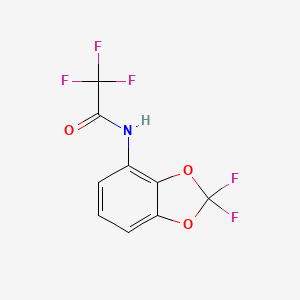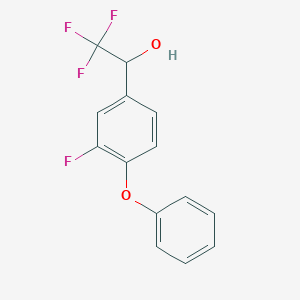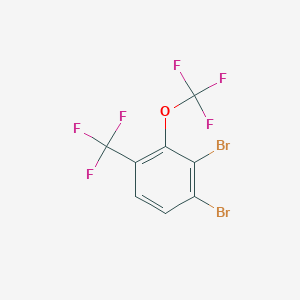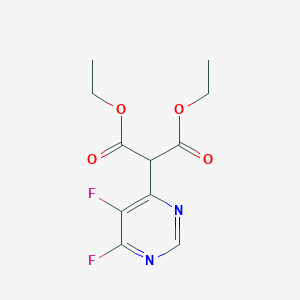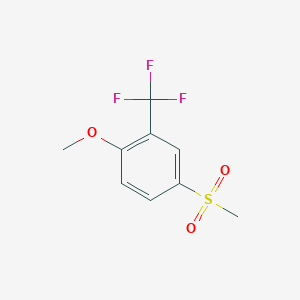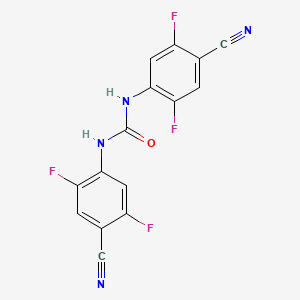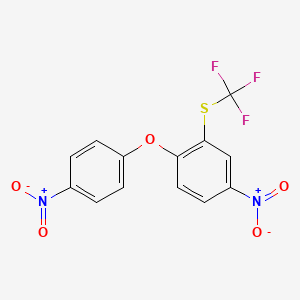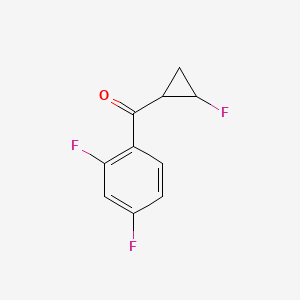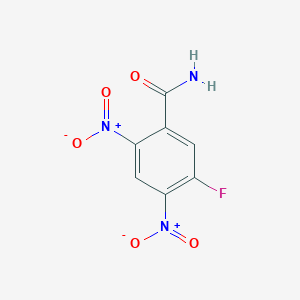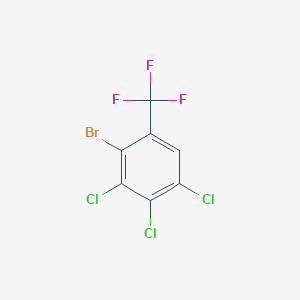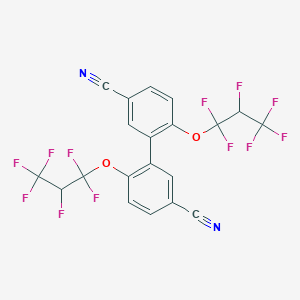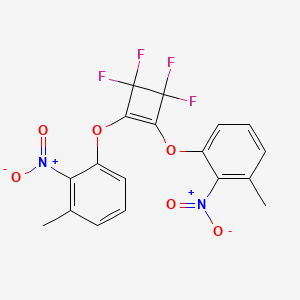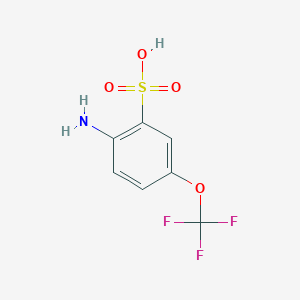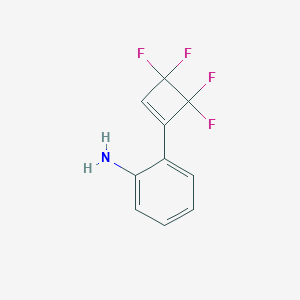
2-(2,2,3,3-Tetrafluorocyclobuten-4-yl)aniline, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2,3,3-Tetrafluorocyclobuten-4-yl)aniline, referred to as TFCA, is an organofluorine compound with a wide range of applications in scientific research. It is a highly stable, non-toxic, and easily synthesized compound that has been used in a variety of research fields, including materials science, organic chemistry, biochemistry, and pharmacology. TFCA has been used in a variety of laboratory experiments, ranging from basic research to drug development.
科学的研究の応用
TFCA has been used in a variety of scientific research applications, ranging from materials science to organic chemistry. In materials science, TFCA has been used to synthesize polymers, such as polyimides, for use in electronics and photovoltaics. In organic chemistry, TFCA has been used as a catalyst for the synthesis of a variety of compounds, such as alcohols, amides, and esters. In biochemistry, TFCA has been used to study the mechanism of action of enzymes and to develop drugs. In pharmacology, TFCA has been used to study the pharmacokinetics and pharmacodynamics of drugs.
作用機序
The mechanism of action of TFCA is not well understood. However, it is believed that TFCA acts as a catalyst in the synthesis of a variety of compounds, such as alcohols, amides, and esters. It is also believed that TFCA can act as a Lewis acid, which allows for the formation of covalent bonds. In addition, TFCA can act as a hydrogen bond acceptor, which can facilitate the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFCA are not well understood. However, it is believed that TFCA can act as a catalyst in the synthesis of a variety of compounds, such as alcohols, amides, and esters. It is also believed that TFCA can act as a Lewis acid, which can facilitate the formation of covalent bonds. In addition, TFCA can act as a hydrogen bond acceptor, which can facilitate the formation of hydrogen bonds between molecules.
実験室実験の利点と制限
The use of TFCA in laboratory experiments has a number of advantages. TFCA is a highly stable, non-toxic compound that is easily synthesized and has a high purity. In addition, TFCA can be used to synthesize a variety of compounds, such as alcohols, amides, and esters. However, there are some limitations to the use of TFCA in laboratory experiments. TFCA is not soluble in water, which can limit its use in certain experiments. In addition, TFCA can react with certain compounds, such as acids and bases, which can limit its use in certain experiments.
将来の方向性
The use of TFCA in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential future direction is the use of TFCA in drug development. TFCA could be used to synthesize new drugs, or to study the pharmacokinetics and pharmacodynamics of existing drugs. In addition, TFCA could be used to study the mechanism of action of enzymes, or to synthesize polymers for use in electronics and photovoltaics. Finally, TFCA could be used to study the structure and reactivity of molecules, or to study the structure and reactivity of proteins.
合成法
TFCA can be synthesized in a variety of ways. The most common method is the palladium-catalyzed cross-coupling reaction between 2,2,3,3-tetrafluorocyclobuten-4-yl bromide and aniline. This reaction produces a high yield of TFCA, with a purity of up to 98%. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is typically between 70-100 °C.
特性
IUPAC Name |
2-(3,3,4,4-tetrafluorocyclobuten-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N/c11-9(12)5-7(10(9,13)14)6-3-1-2-4-8(6)15/h1-5H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSIPRQRLUSPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(C2(F)F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,3,3-Tetrafluorocyclobuten-4-yl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

